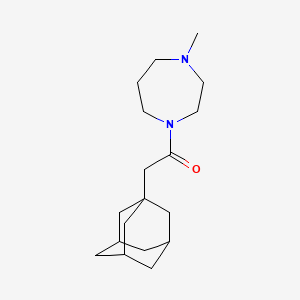
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, also known as ECO, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECO is a derivative of carbazole, which is a naturally occurring compound found in various plants and animals.
Applications De Recherche Scientifique
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several research studies have demonstrated the anti-cancer activity of N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in different cancer cell lines, including breast, lung, and colon cancer cells. N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been studied for its neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases.
Mécanisme D'action
The mechanism of action of N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is not fully understood, but several studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and inflammation. N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the production of inflammatory mediators. Additionally, N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which suggests its potential use as an anti-cancer agent.
Biochemical and Physiological Effects
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and anti-cancer activity. N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to scavenge free radicals, which are known to cause oxidative damage to cells and tissues. Additionally, N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have been studied for similar applications. Additionally, N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to have a high selectivity for cancer cells, which suggests that it may have fewer off-target effects compared to other compounds. However, one of the limitations of using N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide research, including the optimization of its synthesis method to improve yield and purity, the evaluation of its potential use in combination with other compounds for enhanced therapeutic effects, and the development of novel drug delivery systems to improve its bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves a multi-step process that includes the reaction of carbazole with various reagents to produce the final product. The synthesis method for N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been described in several research articles, and it involves the use of different catalysts and solvents to optimize the yield and purity of the compound.
Propriétés
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-4-23-17-8-6-5-7-15(17)16-11-14(9-10-18(16)23)21-20(24)19-12(2)22-25-13(19)3/h5-11H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTJABTVVRXDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(ON=C3C)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)



![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)





